molecular formula C27H21N3O B4096529 3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one

3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one

Cat. No.: B4096529
M. Wt: 403.5 g/mol
InChI Key: ZOUQRMLRWXDVKQ-UHFFFAOYSA-N
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Description

3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one typically involves the condensation of indoles with isatins. One common method employs tungstic acid as a catalyst, which is both low-cost and readily available. The reaction parameters, including catalyst quantity, solvents, temperature, and time, are optimized to achieve high yields. For instance, using 10 mol% of tungstic acid in ethanol at 30°C has been shown to give a maximum yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one undergoes various chemical reactions, including:

    Electrophilic Substitution: This reaction is common for indole derivatives and involves the substitution of an electrophile on the indole ring.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the indole rings, potentially altering the compound’s biological activity.

    Condensation Reactions: These are used in the synthesis of the compound itself and can also be employed to create derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of the original compound, which may have different substituents on the indole rings, potentially enhancing or modifying their biological activities.

Scientific Research Applications

3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole rings allow it to interact with various biological molecules, potentially inhibiting enzymes or receptors involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other functional groups on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one is unique due to its specific structural features, such as the prop-2-enyl group, which may confer distinct biological activities compared to other indole derivatives. Its ability to undergo various chemical reactions and form diverse derivatives also adds to its uniqueness and potential for further research and development.

Properties

IUPAC Name

3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O/c1-2-15-30-25-14-8-5-11-20(25)27(26(30)31,21-16-28-23-12-6-3-9-18(21)23)22-17-29-24-13-7-4-10-19(22)24/h2-14,16-17,28-29H,1,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUQRMLRWXDVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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